molecular formula C8H14ClNO B1650195 1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride CAS No. 114725-01-8

1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride

Cat. No.: B1650195
CAS No.: 114725-01-8
M. Wt: 175.65 g/mol
InChI Key: YQTAQJRDVMECNM-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride is a chemical compound with the molecular formula C7H11NO · HCl. It is also known as 3-Quinuclidone hydrochloride. This compound is part of the quinuclidine family, which is characterized by a bicyclic structure containing a nitrogen atom. It is widely used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinuclidine with acylating agents to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted quinuclidine compounds. These products have various applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride is used in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved include the modulation of cholinergic signaling, which is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride is unique due to its specific bicyclic structure and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methyl-1-azabicyclo[2.2.2]octan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-6-8(10)7-2-4-9(6)5-3-7;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTAQJRDVMECNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2CCN1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592625
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114725-01-8
Record name 1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114725-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-azabicyclo[2.2.2]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride
Reactant of Route 2
1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride
Reactant of Route 3
1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride
Reactant of Route 4
1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride
Reactant of Route 5
1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride
Reactant of Route 6
1-Azabicyclo[2.2.2]octan-3-one, 2-methyl-, hydrochloride

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